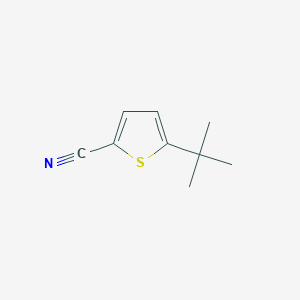

5-tert-Butyl-thiophene-2-carbonitrile

Description

Evolution of Thiophene (B33073) Chemistry in Materials Science

The journey of thiophene chemistry in materials science has been marked by significant milestones, evolving from fundamental academic curiosity to the development of high-performance organic electronic devices. Initially recognized for their stability and electronic properties, thiophene-based polymers, such as polythiophene, were among the first conductive polymers discovered in the early 1980s. numberanalytics.com These early materials, while conductive, were often insoluble and difficult to process. rsc.org

A major breakthrough came with the introduction of substituents onto the thiophene ring, which enhanced solubility and processability, paving the way for their use in a variety of applications. rsc.org This led to the development of regioregular poly(3-alkylthiophene)s (P3ATs), which exhibited improved performance in electronic devices. rsc.org The timeline below highlights key developments in this field.

| Decade | Key Developments in Thiophene-Based Materials |

| 1980s | Discovery of conductive polythiophene. numberanalytics.com |

| 1990s | Synthesis of soluble and processable regioregular poly(3-alkylthiophene)s (P3ATs). rsc.org |

| 2000s | Development of thiophene-based copolymers for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). |

| 2010s-Present | Design of complex thiophene-based materials for high-performance organic electronics, including sensors and thermoelectrics. rsc.orgrsc.org |

The ability to fine-tune the electronic and physical properties of thiophene-based materials through synthetic chemistry has been a driving force in their evolution. This has led to their application in organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors. researchgate.net

Significance of Substituted Thiophenes in Contemporary Chemical Research

The strategic placement of various functional groups onto the thiophene core, known as substitution, is a powerful tool for tailoring the properties of these compounds for specific applications. In medicinal chemistry, the thiophene ring is considered a "privileged scaffold," meaning its structure is frequently found in biologically active compounds and approved drugs. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Furthermore, the thiophene ring is often used as a bioisostere for the phenyl group, which can improve a compound's metabolic stability and binding affinity. nih.gov

Substituted thiophenes have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov The ability to modify the substitution pattern on the thiophene ring allows for the optimization of a compound's pharmacological profile.

In materials science, substitution on the thiophene ring is crucial for controlling the electronic properties, solubility, and morphology of the resulting materials. For instance, the introduction of alkyl chains can improve the solubility of polythiophenes, making them suitable for solution-based processing techniques used in the fabrication of electronic devices. rsc.org

Overview of Nitrile Functionality in Heterocyclic Systems

The nitrile group (-C≡N) is a versatile functional group that plays a significant role in the design of functional molecules, particularly within heterocyclic systems. Its strong electron-withdrawing nature and linear geometry impart unique electronic and steric properties to a molecule.

In medicinal chemistry, the nitrile group can act as a bioisostere for other functional groups, such as a carbonyl or a halogen. sioc-journal.cnresearchgate.net This substitution can lead to improved metabolic stability and bioavailability. sioc-journal.cnresearchgate.net The nitrile group can also participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can enhance the binding affinity of a drug candidate to its target protein. sioc-journal.cn Over 30 nitrile-containing pharmaceuticals have been approved for a variety of medical conditions. nih.gov

In the realm of materials science, the incorporation of nitrile groups into heterocyclic systems can significantly influence their electronic properties. The electron-withdrawing nature of the nitrile group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a conjugated molecule, which is a key strategy for tuning the bandgap and improving the performance of organic electronic materials.

Focus on 5-tert-Butyl-thiophene-2-carbonitrile (B2548213): Research Trajectories and Scope

This compound is a substituted thiophene that combines the key features discussed above: a thiophene core, a bulky tert-butyl substituent, and a nitrile functional group. This unique combination of structural motifs makes it a compound of interest in both materials science and medicinal chemistry.

The tert-butyl group is a large, non-polar substituent that can influence the solubility and solid-state packing of the molecule. In materials science, this can affect the morphology and charge transport properties of thin films. In medicinal chemistry, the tert-butyl group can provide steric bulk that may influence binding selectivity to a biological target.

The nitrile group, as previously mentioned, is a strong electron-withdrawing group that can modulate the electronic properties of the thiophene ring. This makes this compound a valuable building block for the synthesis of more complex molecules with tailored electronic characteristics for applications in organic electronics. In drug discovery, the nitrile group on the thiophene scaffold can be explored for its potential to interact with target proteins and improve the pharmacokinetic profile of lead compounds.

Research on this compound and its derivatives is currently exploring its potential as a component in organic semiconductors and as a scaffold for the development of new therapeutic agents. nih.gov This article will delve into the specific research findings related to this compound in these two key areas.

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butylthiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c1-9(2,3)8-5-4-7(6-10)11-8/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXQEAFEUHMKBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(S1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40976755 | |

| Record name | 5-tert-Butylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40976755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612504-43-5 | |

| Record name | 5-tert-Butylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40976755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Tert Butyl Thiophene 2 Carbonitrile and Analogues

Precursor Synthesis and Derivatization Strategies

The assembly of 5-tert-butyl-thiophene-2-carbonitrile (B2548213) is fundamentally reliant on the strategic synthesis of key intermediates and the sequential introduction of the required functional groups onto the thiophene (B33073) core.

Synthesis of Key Thiophene Intermediates

The foundation for the synthesis of the target compound often begins with readily available thiophene derivatives. Thiophene-2-carbonitrile, also known as 2-cyanothiophene, is a crucial building block. lookchem.comscientificlabs.com This intermediate is utilized in the preparation of more complex molecules, including thiaplatinacycles and 2,2′-thienylpyrroles. sigmaaldrich.com The synthesis of functionally substituted thiophenes, such as 2-aminothiophene derivatives, serves as a versatile starting point for creating a range of pharmaceutically relevant thieno[2,3-d]pyrimidine (B153573) compounds. tandfonline.com For instance, the cyclization of α-(thiocyanatomethyl) benzylidenemalononitrile (B1330407) in an acid mixture yields 2-amino-4-phenylthiophene-3-carbonitrile, highlighting a method for constructing the thiophene ring with existing functional groups. tandfonline.com

Introduction of the tert-Butyl Group onto Thiophene Scaffolds

The incorporation of the bulky tert-butyl group onto the thiophene ring is a critical step that significantly influences the molecule's electronic and steric properties. One common strategy involves the Friedel-Crafts alkylation of a thiophene precursor. An alternative approach builds the thiophene ring onto a molecule already containing the tert-butyl moiety. For example, the synthesis of 5-tert-butylbenzo[b]thiophene-2-carboxylic acid starts from 4-tert-butylcyclohexanone. tandfonline.comtandfonline.com This multi-step process involves reacting the ketone with POCl₃ and DMF to form a chloroaldehyde, which is then reacted with methyl thioglycolate. tandfonline.com The resulting intermediate is cyclized and subsequently aromatized using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to yield the substituted benzothiophene. tandfonline.com

Nitrile Group Installation and Functionalization Approaches

The introduction of the carbonitrile (-CN) group is a pivotal transformation in the synthesis of the target molecule. Nitriles are valuable synthetic intermediates that can be converted into various other functional groups. thieme-connect.com

Classical methods for cyanation often involved the use of copper(I) cyanide at high temperatures, but modern approaches favor palladium-catalyzed reactions due to their milder conditions and improved efficiency. thieme-connect.comwikipedia.org A well-established method is the palladium-catalyzed cyanation of thiophene halides. This reaction can be effectively carried out using a catalyst system comprising tris(dibenzylidene-acetone)dipalladium(0) (Pd₂(dba)₃), 1,1′-bis(diphenylphosphino)ferrocene (dppf), and zinc powder, with zinc cyanide (Zn(CN)₂) serving as the cyanide source. thieme-connect.com

Direct cyanation of the thiophene C-H bond offers a more atom-economical route. This can be achieved using hypervalent iodine(III) reagents, which mediate the reaction between electron-rich thiophenes and a cyanide source like trimethylsilylcyanide (TMSCN) under mild, ambient temperature conditions. acs.org

| Cyanation Method | Reagents | Key Features |

| Palladium-Catalyzed Cyanation of Thiophene Halides | Pd₂(dba)₃, dppf, Zn powder, Zn(CN)₂ | Effective for various substituted thiophene halides; proceeds under milder conditions than classical copper-mediated methods. thieme-connect.com |

| Direct Cyanation via Hypervalent Iodine(III) | Hypervalent Iodine(III) Reagent, TMSCN, BF₃·Et₂O | Proceeds at ambient temperature; no prefunctionalization of the thiophene is required. acs.org |

Advanced Synthetic Routes to this compound

Modern organic synthesis increasingly relies on advanced catalytic methods to improve efficiency, reduce step counts, and enhance selectivity. Transition metal-catalyzed cross-coupling reactions are at the forefront of these efforts.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are particularly prominent in the synthesis of complex aromatic and heteroaromatic compounds. These methods facilitate the formation of carbon-carbon bonds with high precision and functional group tolerance.

Direct C-H arylation has emerged as a powerful and sustainable strategy for synthesizing aryl-substituted thiophenes. researchgate.net This method avoids the need to pre-functionalize the thiophene ring (e.g., through halogenation or conversion to an organometallic reagent), thereby reducing the number of synthetic steps and minimizing waste. researchgate.netucsf.edu

The reaction typically involves the coupling of a thiophene derivative with an aryl halide in the presence of a palladium catalyst. Due to the electronic nature of the thiophene ring, these reactions are generally highly selective for functionalization at the 2- or 5-positions. acs.org Catalytic systems can be as simple as Pd(OAc)₂ without the need for phosphine (B1218219) ligands, coupling various aryl bromides with thiophene to produce 2-arylated thiophenes in good yields. researchgate.net More advanced systems utilize highly efficient palladium NNC-pincer complexes, which can catalyze the direct arylation of thiophenes with extremely low catalyst loadings, on the order of parts-per-million (ppm). thieme-connect.com

While α-arylation is common, selective β-arylation (at the 3- or 4-positions) is more challenging but has been achieved using specific catalyst systems at room temperature. acs.org Furthermore, the cyano group itself can act as a directing group in palladium-catalyzed C-H activation, enabling the synthesis of biphenyl-2-carbonitrile derivatives from aryl nitriles and aryl halides. acs.orgnih.gov This directing group capability can be exploited to control the regioselectivity of C-H functionalization on the thiophene scaffold.

| Catalyst System | Reactants | Key Advantages |

| Pd(OAc)₂ | Thiophene, Aryl Bromides | Phosphine-free; simple air-stable catalyst; good yields for 2-arylation. researchgate.net |

| Palladium NNC-Pincer Complex | Thiophene derivatives, Aryl Bromides | Extremely low catalyst loadings (25-100 mol ppm); good to excellent yields. thieme-connect.com |

| PdCl₂/P[OCH(CF₃)₂]₃ | Thiophenes, Iodoarenes | Enables selective β-arylation, a more challenging transformation. acs.org |

Nickel-Catalyzed C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful and atom-economical tool in modern organic synthesis. mdpi.com For the synthesis of thiophene-based compounds, nickel catalysis is a cost-effective and sustainable alternative to precious metal catalysts like palladium. nih.govumich.edu Nickel-catalyzed C-H cyanation can be a direct route to introduce the carbonitrile moiety onto a thiophene ring.

Recent advancements have demonstrated the utility of nickel catalysts for the direct arylation and functionalization of thiophenes and benzothiophenes. researchgate.netrsc.org A typical catalytic system might involve an earth-abundant nickel(II) bipyridine catalyst combined with a strong base like lithium hexamethyldisilazide (LiHMDS). nih.govrsc.org While often used for arylation, these systems can be adapted for cyanation. A notable development is the nickel-catalyzed C-H cyanation that proceeds via arylthianthrenium salts, using an inexpensive and air-stable NiCl₂·6H₂O catalyst. researchgate.netacs.orgacs.orgnih.gov This method offers high selectivity by pre-functionalizing the aromatic substrate. The reaction is believed to involve the formation of aryl radicals. researchgate.netacs.org The use of Zn(CN)₂ as a cyanide source is beneficial as it maintains a low concentration of free cyanide ions, which helps to mitigate catalyst poisoning. acs.org

Mechanistic studies suggest that these transformations can proceed through various pathways, including a ligand-to-ligand hydrogen transfer (LLHT), where C-H bond activation occurs before a rate-determining reductive elimination step. chemrxiv.org

Table 1: Representative Conditions for Nickel-Catalyzed C-H Functionalization of Thiophenes Data is generalized from reactions on analogous thiophene substrates.

| Catalyst/Precatalyst | Ligand | Base | Cyanide Source | Solvent | Temperature (°C) | Yield (%) |

| NiCl₂·glyme | Bipyridine (bpy) | LiHMDS | Zn(CN)₂ | Dioxane | 120 | 34-99 |

| NiCl₂·6H₂O | None specified | Not applicable | Zn(CN)₂ | DMF | 100 | Moderate to Good |

| Ni(0) complexes | N-heterocyclic carbene (NHC) | Not applicable | Not specified | Not specified | Mild | Wide range |

Condensation and Cyclization Protocols

Classical condensation and cyclization reactions remain a cornerstone for the de novo synthesis of substituted thiophene rings. These methods build the heterocyclic core from acyclic precursors, allowing for the strategic placement of substituents.

One of the most versatile methods is the Gewald aminothiophene synthesis , which typically produces 2-aminothiophenes. derpharmachemica.com This reaction involves the base-catalyzed condensation of a ketone (or aldehyde) with an α-cyanoester (or other activated nitrile), followed by cyclization with elemental sulfur. derpharmachemica.com To synthesize this compound, one could envision a modification of this approach, although the direct formation of a 2-carbonitrile without the 3-amino group requires a different strategy.

The Fiesselmann thiophene synthesis is another powerful method that involves the reaction of thioglycolic acid derivatives with β-keto esters or related compounds. derpharmachemica.comcore.ac.uk A modern variation of this involves the base-promoted condensation of ynone trifluoroborate salts with alkylthiols, which generates thiophene boronates with complete regiocontrol. core.ac.ukorganic-chemistry.org These intermediates can be subsequently converted to the desired nitrile.

The Paal-Knorr thiophene synthesis utilizes the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. derpharmachemica.comwikipedia.org By choosing an appropriately substituted 1,4-dicarbonyl, the tert-butyl group can be incorporated at the desired position. The nitrile group would typically be introduced in a subsequent functionalization step.

Table 2: Key Condensation/Cyclization Reactions for Thiophene Synthesis

| Reaction Name | Key Reactants | Key Reagents | Typical Product |

| Gewald Synthesis | Ketone, Activated Nitrile | Elemental Sulfur, Base (e.g., Morpholine) | 2-Aminothiophene derivatives |

| Fiesselmann Synthesis | Ynone/Ynoate, Thiol (e.g., methyl thioglycolate) | Base (e.g., K₂CO₃) | Thiophene-2-carboxylate derivatives |

| Paal-Knorr Synthesis | 1,4-Diketone | P₄S₁₀ or Lawesson's Reagent | Substituted Thiophenes |

Chemo- and Regioselective Functionalization Techniques

Achieving the specific 2,5-disubstitution pattern on a thiophene ring requires careful control of chemo- and regioselectivity. The inherent reactivity of the thiophene ring favors electrophilic substitution at the 2- and 5-positions. However, when one substituent is already present, it directs the position of the next incoming group.

A plausible strategy for synthesizing this compound involves a stepwise functionalization of the thiophene core. For instance, Friedel-Crafts alkylation of thiophene with tert-butyl chloride and a Lewis acid catalyst can introduce the tert-butyl group, primarily at the 2-position. To achieve 5-substitution, one might start with 2-substituted thiophene and exploit its directing effects.

Alternatively, a powerful strategy for regiocontrol is directed ortho-metalation. Starting with a thiophene bearing a directing group at the 2-position, deprotonation with a strong base (like n-butyllithium) occurs selectively at the 3-position. To achieve 2,5-disubstitution, one can start with 3-substituted thiophenes or use sequential C-H functionalization strategies. nih.govacs.orgacs.org For introducing the nitrile group, a common method is the palladium-catalyzed cyanation of a halo-thiophene (e.g., 2-bromo-5-tert-butylthiophene) using zinc cyanide. researchgate.net

Recent research has focused on sequential C-H functionalization, where a directing group can be "switched on and off" to allow for functionalization at different positions. nih.govacs.org For example, a pH-sensitive directing group can facilitate an initial C-H arylation, and subsequent modification of conditions can allow for functionalization at a different C-H bond. nih.govacs.org Such advanced strategies provide precise control over the generation of multiply substituted thiophenes.

Mechanistic Investigations of Synthetic Transformations

Understanding the underlying mechanisms of these synthetic reactions is crucial for optimizing conditions, improving yields, and controlling selectivity.

Reaction Pathway Elucidation

The reaction pathways for the synthesis of substituted thiophenes have been investigated through experimental and computational studies.

For Nickel-Catalyzed C-H Cyanation , the mechanism is believed to proceed through a catalytic cycle. A common pathway involves the oxidative addition of a nickel(0) species to a directing group or a C-H bond, forming a nickelacycle intermediate. Subsequent reaction with a cyanide source and reductive elimination yields the cyanated product and regenerates the active nickel catalyst. mdpi.com In some cases, a radical mechanism is proposed, particularly in reactions initiated by heating, where aryl radicals are generated as key intermediates. researchgate.netacs.org

In the Gewald Synthesis , the mechanism begins with a Knoevenagel condensation between the active methylene (B1212753) nitrile and the ketone, catalyzed by a base. derpharmachemica.com This forms an α,β-unsaturated nitrile intermediate. The next step is the addition of elemental sulfur to the activated methylene position, followed by intramolecular cyclization and subsequent tautomerization/oxidation to form the aromatic 2-aminothiophene ring. derpharmachemica.com

For the Fiesselmann Condensation , mechanistic studies suggest that the addition of the thiol to the ynone is a reversible process. organic-chemistry.org This is followed by a base-promoted condensation and dehydration, which drives the reaction towards the formation of the stable aromatic thiophene ring. derpharmachemica.comcore.ac.uk

Role of Catalysts and Reagents in Selectivity Control

The choice of catalysts and reagents is paramount in dictating the chemo- and regioselectivity of the functionalization.

In Nickel-Catalyzed C-H Functionalization , the ligand bound to the nickel center plays a critical role. N-heterocyclic carbene (NHC) or bipyridine ligands can modulate the electronic properties and steric environment of the metal center, thereby influencing the reactivity and selectivity of the C-H activation step. researchgate.netchemrxiv.org The base is also crucial; for instance, LiHMDS has been identified as a uniquely potent base for promoting the C2-H arylation of benzothiophene. rsc.org

In Condensation Reactions , the base catalyst (e.g., morpholine, potassium carbonate, or sodium methoxide) is essential for promoting the initial condensation and subsequent cyclization steps. derpharmachemica.comcore.ac.uk The strength and type of base can affect reaction rates and the viability of the pathway.

Regioselectivity is often governed by directing groups or the inherent electronic properties of the substrate. nih.gov In transition metal-catalyzed reactions, a coordinating group on the substrate can direct the catalyst to a specific C-H bond, typically in the ortho position, leading to the formation of a stable metallacycle intermediate. nih.gov In the absence of directing groups, selectivity is controlled by a combination of steric and electronic factors, as well as the specific reagents and catalysts employed. nih.gov

Intermediates and Transition State Analysis

The identification and analysis of reaction intermediates and transition states provide deep insight into reaction mechanisms.

In nickel-catalyzed C-H activation, nickelacycles are frequently proposed as key intermediates. mdpi.com These cyclic structures form after the coordination of the catalyst and cleavage of a C-H bond. Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to model the energies of these intermediates and the transition states connecting them. rsc.orgmdpi.com Such analyses can help determine the rate-determining step of the reaction, which for some C-H functionalizations is the initial C-H bond cleavage, as indicated by kinetic isotope effect experiments. researchgate.netmdpi.com

For other cyanation methods, such as those involving an interrupted Pummerer reaction of sulfoxides, a cyanosulfonium triflate has been identified as a key intermediate that is readily dealkylated to form the thiocyanate (B1210189) product. acs.orgresearchgate.net

In condensation pathways like the Fiesselmann reaction, DFT calculations and experimental observations can help rationalize the regiochemical outcome by comparing the stability of different potential intermediates and the energy barriers of competing reaction pathways. organic-chemistry.org For instance, understanding why certain thiols are successful in the condensation while others are not can be elucidated by analyzing the stability of the intermediates formed after the initial thiol addition. core.ac.ukorganic-chemistry.org

Advanced Characterization of 5 Tert Butyl Thiophene 2 Carbonitrile Structure and Composition

Spectroscopic Analysis for Structural Elucidation

Spectroscopy provides critical insights into the molecular framework, functional groups, and connectivity of 5-tert-Butyl-thiophene-2-carbonitrile (B2548213).

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the tert-butyl group and the thiophene (B33073) ring. The tert-butyl group's nine equivalent protons should produce a sharp singlet, typically observed in the upfield region due to shielding. The two protons on the thiophene ring are in different chemical environments and are coupled to each other, resulting in two distinct doublets. The specific chemical shifts (δ) are influenced by the electronic effects of the sulfur atom, the electron-withdrawing nitrile group, and the electron-donating tert-butyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 - 7.6 | Doublet | 1H | Thiophene H-3 |

| ~ 6.9 - 7.1 | Doublet | 1H | Thiophene H-4 |

| ~ 1.3 - 1.4 | Singlet | 9H | -C(CH₃)₃ |

Note: Predicted values are based on standard chemical shift increments and data from analogous thiophene derivatives. The exact values can vary based on the solvent and spectrometer frequency.

The ¹³C NMR spectrum provides information on all unique carbon atoms within the molecule. For this compound, six distinct signals are anticipated: four for the thiophene ring carbons (two quaternary, two tertiary), one for the nitrile carbon, and two for the tert-butyl group carbons (one quaternary, one primary). The chemical shifts are indicative of the local electronic environment of each carbon atom. The carbon atom attached to the nitrile group (C2) and the one attached to the tert-butyl group (C5) are expected at lower field strengths compared to the other ring carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 | C5 (Thiophene ring, attached to tert-butyl) |

| ~ 135 - 140 | C3 (Thiophene ring) |

| ~ 125 - 130 | C4 (Thiophene ring) |

| ~ 115 - 120 | C≡N (Nitrile) |

| ~ 105 - 110 | C2 (Thiophene ring, attached to nitrile) |

| ~ 35 - 40 | -C (CH₃)₃ (Quaternary) |

| ~ 30 - 35 | -C(C H₃)₃ (Primary) |

Note: Predicted values are based on standard chemical shift increments and data from analogous thiophene derivatives.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by several key absorption bands. The most diagnostic of these is the sharp, intense band corresponding to the C≡N (nitrile) stretching vibration. Additional characteristic bands include those for aromatic C-H stretching on the thiophene ring and aliphatic C-H stretching of the tert-butyl group.

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Assignment |

| ~ 3100 - 3000 | C-H Stretch | Medium to Weak | Aromatic (Thiophene Ring) |

| ~ 2970 - 2870 | C-H Stretch | Strong | Aliphatic (tert-Butyl Group) |

| ~ 2230 - 2210 | C≡N Stretch | Strong, Sharp | Nitrile Functional Group |

| ~ 1600 - 1450 | C=C Stretch | Medium to Weak | Aromatic Ring (Thiophene) |

Mass spectrometry (MS) is used to determine the molecular weight and gain structural information from the fragmentation patterns of a compound. The molecular formula of this compound is C₉H₁₁NS, corresponding to a molecular weight of 165.26 g/mol . scbt.combldpharm.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 165. A prominent fragmentation pathway for alkyl-substituted aromatic compounds is the loss of an alkyl radical. For this molecule, the cleavage of a methyl radical (•CH₃) from the tert-butyl group is expected, leading to a highly stable tertiary carbocation. This would result in a significant peak at m/z 150 ([M-15]⁺), which is often the base peak in the spectrum.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion | Description |

| 165 | [C₉H₁₁NS]⁺˙ | Molecular Ion (M⁺˙) |

| 150 | [C₈H₈NS]⁺ | Base Peak, loss of a methyl radical (•CH₃) from the tert-butyl group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Structural Determination via X-ray Crystallography

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state. This technique would allow for the unambiguous confirmation of the molecular geometry and the packing arrangement of this compound in its crystalline form.

However, a comprehensive search of publicly available scientific literature and crystallographic databases indicates that a single-crystal X-ray diffraction study for this compound has not been reported. Consequently, experimental data on its crystal system, space group, and precise solid-state conformation are not available at this time. Such a study would be a valuable contribution to the complete structural characterization of this compound.

Single Crystal X-ray Diffraction Studies

Should such data become available, a standard crystallographic data table would be generated, typically including the following parameters:

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₉H₁₁NS |

| Formula Weight | 165.26 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Calculated Density (g/cm³) | To be determined |

| Absorption Coefficient (mm⁻¹) | To be determined |

| F(000) | To be determined |

| Crystal Size (mm³) | To be determined |

| Theta range for data collection (°) | To be determined |

| Index ranges | To be determined |

| Reflections collected | To be determined |

| Independent reflections | To be determined |

| R(int) | To be determined |

| Goodness-of-fit on F² | To be determined |

| Final R indices [I>2sigma(I)] | To be determined |

| R indices (all data) | To be determined |

Molecular Conformation and Packing Analysis

Without experimental single-crystal X-ray diffraction data, a definitive analysis of the molecular conformation and crystal packing of this compound remains speculative. However, based on the known structures of similar thiophene derivatives, several features can be anticipated.

The molecule consists of a planar thiophene ring substituted with a bulky tert-butyl group and a linear carbonitrile group. The conformation will be largely determined by the orientation of the tert-butyl group relative to the thiophene ring. Steric hindrance between the tert-butyl group and the thiophene ring will influence the torsional angles.

Electronic and Optoelectronic Properties of 5 Tert Butyl Thiophene 2 Carbonitrile Derivatives

Photophysical Properties and Characterization

The photophysical properties of thiophene (B33073) derivatives are fundamental to their application in optoelectronic devices. These properties are typically investigated using a suite of spectroscopic techniques.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is a primary technique used to probe the electronic transitions within a molecule. For donor-acceptor molecules containing a thiophene ring, the absorption spectrum typically reveals information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The position of the maximum absorption peak (λmax) is influenced by the extent of π-conjugation and the strength of the donor and acceptor moieties. In principle, for a compound like 5-tert-Butyl-thiophene-2-carbonitrile (B2548213), one would expect absorption in the UV or visible region, characteristic of π-π* transitions within the conjugated system.

Fluorescence Spectroscopy: Steady-State and Time-Resolved Investigations

Fluorescence spectroscopy provides insights into the emissive properties of a molecule after it has absorbed light. The emission spectrum is typically red-shifted with respect to the absorption spectrum, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift can provide information about the change in geometry between the ground and excited states. For thiophene-based donor-acceptor systems, the fluorescence properties are highly sensitive to the molecular structure and the surrounding environment. Time-resolved fluorescence measurements would be employed to determine the excited-state lifetime, which is a crucial parameter for understanding the dynamics of the excited state and the efficiency of radiative decay.

Quantum Yield Determinations and Excited State Dynamics

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. It is a critical parameter for assessing the potential of a material for applications in devices like organic light-emitting diodes (OLEDs). The quantum yield is influenced by the rates of both radiative and non-radiative decay pathways from the excited state. Non-radiative pathways can include internal conversion and intersystem crossing to the triplet state.

Electrochemical Behavior and Redox Potentials

The electrochemical properties of a molecule are crucial for understanding its charge transport capabilities and its stability in electronic devices.

Cyclic Voltammetry for Oxidation and Reduction Processes

Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials correspond to the energies of the HOMO and LUMO levels, respectively. For a molecule such as this compound, the tert-butyl group would act as an electron-donating group, influencing the oxidation potential, while the cyano group is a strong electron-withdrawing group, affecting the reduction potential. The reversibility of the redox processes observed in a cyclic voltammogram provides information about the stability of the resulting radical cations and anions.

Correlation of Electrochemical Data with Electronic Structure

The data obtained from cyclic voltammetry can be directly correlated with the electronic structure of the molecule. The HOMO and LUMO energy levels, estimated from the onset of the oxidation and reduction peaks in the CV, can be compared with the optical band gap determined from UV-Visible absorption spectroscopy. This comparison helps to build a comprehensive picture of the molecule's electronic properties and its suitability for various electronic applications. Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental data to further understand the relationship between molecular structure and electronic properties acs.org.

As more research is conducted, it is anticipated that detailed experimental data for this compound and its derivatives will become available, allowing for a more specific and in-depth analysis of their electronic and optoelectronic properties.

Charge Transport Characteristics in Organic Electronic Systems

The charge transport in organic semiconductors is fundamentally governed by the efficiency of charge carrier (hole or electron) movement through the material. This process is highly dependent on the intermolecular electronic coupling and the degree of structural order within the thin film.

Hole and Electron Mobility Studies

Currently, there is no available data in peer-reviewed literature that specifically reports the measured hole (μh) and electron (μe) mobility values for this compound. To determine these values, experimental characterization of thin-film transistors fabricated with this material would be necessary. Techniques such as time-of-flight (ToF) photoconductivity, space-charge-limited current (SCLC) measurements, or the analysis of the saturation regime in OFET transfer characteristics are typically employed to extract mobility values.

Semiconductor Performance in Thin Films

The performance of an organic semiconductor in a thin-film device is evaluated based on several parameters, including charge carrier mobility, the on/off current ratio (the ratio of the current when the transistor is "on" to when it is "off"), and the threshold voltage (the voltage required to turn the transistor on). The morphology of the thin film—whether it is amorphous, polycrystalline, or single-crystalline—plays a crucial role.

For derivatives of this compound, the processing conditions used to create the thin film (e.g., solution shearing, spin coating, or vacuum deposition) and any subsequent annealing would significantly impact the molecular ordering and, therefore, the device performance. While general principles of thiophene-based semiconductors suggest potential applicability, the lack of specific research on this compound means that its actual performance characteristics remain unquantified.

Computational and Theoretical Chemistry of 5 Tert Butyl Thiophene 2 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of molecules. For 5-tert-Butyl-thiophene-2-carbonitrile (B2548213), DFT calculations provide a foundational understanding of its geometry, molecular orbitals, and vibrational modes. These calculations are typically performed using specific functionals and basis sets, such as B3LYP with a 6-311++G(d,p) basis set, to achieve a balance between accuracy and computational cost. researchgate.netnih.gov

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to the lowest energy state. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in a stable conformation. The presence of the bulky tert-butyl group and the electron-withdrawing nitrile group on the thiophene (B33073) ring influences the planarity and electronic distribution of the molecule.

Computational studies on similar substituted thiophenes suggest that the thiophene ring maintains its aromatic planarity, while the substituents will adopt positions that minimize steric hindrance. researchgate.net The C-S and C-C bond lengths within the thiophene ring are expected to be in ranges typical for aromatic thiophene derivatives. mdpi.com

Table 1: Predicted Optimized Geometrical Parameters for this compound This data is representative and based on DFT calculations of similar thiophene derivatives.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-S (Thiophene) | ~1.72 Å |

| C=C (Thiophene) | ~1.37 Å | |

| C-C (Thiophene) | ~1.44 Å | |

| C-CN | ~1.43 Å | |

| C≡N | ~1.16 Å | |

| C-C (tert-Butyl) | ~1.54 Å | |

| Bond Angle | C-S-C (Thiophene) | ~92° |

| S-C-C (Thiophene) | ~111° |

Molecular Orbital Analysis: HOMO-LUMO Energy Levels and Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its electronic excitation energy. mdpi.com

For this compound, the electron-donating tert-butyl group is expected to raise the HOMO energy level, while the electron-withdrawing nitrile group will lower the LUMO energy level. This combined effect would likely result in a relatively small HOMO-LUMO gap, suggesting potential for applications in organic electronics. nih.gov

Table 2: Predicted HOMO-LUMO Energies and Energy Gap for this compound This data is representative and based on DFT calculations of similar thiophene derivatives.

| Molecular Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | ~ -6.20 |

| LUMO | ~ -2.50 |

| Energy Gap (ΔE) | ~ 3.70 |

Vibrational Frequency Calculations

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the identification and characterization of the compound by assigning specific vibrational modes to the observed spectral peaks. The calculations are typically performed at the same level of theory as the geometry optimization. mdpi.com For thiophene derivatives, characteristic vibrational modes include C-H stretching, C=C stretching of the aromatic ring, and vibrations associated with the substituents. mdpi.com

Table 3: Predicted Vibrational Frequencies and Assignments for Key Functional Groups of this compound This data is representative and based on theoretical calculations of similar molecules.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C≡N stretch | Nitrile | ~2230 |

| C-H stretch (aromatic) | Thiophene Ring | ~3100 |

| C-H stretch (aliphatic) | tert-Butyl Group | ~2950-3000 |

| C=C stretch | Thiophene Ring | ~1400-1500 |

Computational Photophysics

Computational photophysics focuses on the interaction of molecules with light. For this compound, this involves predicting its absorption and emission spectra, as well as understanding the nature of its excited states. Time-Dependent Density Functional Theory (TD-DFT) is a common method used for these predictions.

Prediction of Absorption and Emission Spectra

TD-DFT calculations can predict the electronic transitions between the ground state and excited states, which correspond to the absorption of light at specific wavelengths (λ_max). Similarly, the transition from the lowest excited state back to the ground state can be calculated to predict the emission wavelength. These predictions are valuable for designing molecules with specific optical properties for applications such as organic light-emitting diodes (OLEDs) or fluorescent probes. Thiophene derivatives are known for their interesting photophysical properties. scholaris.ca

Table 4: Predicted Photophysical Properties of this compound This data is representative and based on TD-DFT calculations of similar thiophene compounds.

| Property | Predicted Value |

|---|---|

| Maximum Absorption Wavelength (λ_abs) | ~300-350 nm |

| Maximum Emission Wavelength (λ_em) | ~380-450 nm |

Excited State Calculations and Transition Probabilities

Further analysis of the excited states provides information on the nature of the electronic transitions (e.g., π → π* or n → π) and their probabilities, which are quantified by the oscillator strength. For aromatic systems like this compound, the lowest energy absorption is typically a π → π transition. The distribution of the HOMO and LUMO across the molecule can indicate the presence of intramolecular charge transfer (ICT) upon excitation, which can significantly influence the photophysical properties.

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system, providing a detailed picture of conformational flexibility. For this compound, the primary source of conformational variability arises from the rotation of the tert-butyl group around the C-C single bond connecting it to the thiophene ring.

MD simulations would typically be employed to explore the potential energy surface associated with this rotation. By simulating the molecule's dynamics over time (typically nanoseconds to microseconds), researchers can map the energy as a function of the dihedral angle between the thiophene ring and the tert-butyl group. This analysis helps identify the most stable (lowest energy) conformations and the energy barriers that hinder free rotation.

The key findings from such simulations would include:

Rotational Energy Barriers: The energy required to rotate the tert-butyl group. Steric hindrance between the methyl groups of the tert-butyl substituent and the hydrogen atom on the adjacent carbon of the thiophene ring dictates the magnitude of this barrier.

Stable Conformers: Identification of the lowest-energy staggered conformations, where the methyl groups are positioned to minimize steric clash with the thiophene ring.

Conformational Population: At a given temperature, the simulation can predict the relative populations of different conformers, which is crucial for understanding the molecule's average properties in a bulk sample. While specific MD studies on this exact molecule are not prevalent in public literature, the principles of conformational analysis are well-established. mdpi.com

Table 1: Hypothetical Torsional Energy Profile for tert-Butyl Group Rotation

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 3.5 | Eclipsed |

| 60 | 0.0 | Staggered |

| 120 | 3.5 | Eclipsed |

| 180 | 0.0 | Staggered |

Note: This table represents an illustrative example of what MD simulations would aim to quantify. Actual values would be determined via specific quantum mechanical or molecular mechanics calculations.

Reaction Mechanism Prediction and Validation

Computational chemistry is instrumental in predicting and validating the mechanisms of chemical reactions, offering a molecular-level view of bond-breaking and bond-forming processes.

For any proposed reaction involving this compound, such as electrophilic aromatic substitution on the thiophene ring or nucleophilic addition to the nitrile group, computational methods can identify the transition state (TS)—the highest energy point along the reaction coordinate.

The process involves:

Reactant and Product Optimization: The geometries of the starting materials and products are optimized to find their lowest energy structures.

Transition State Search: Specialized algorithms are used to locate the saddle point on the potential energy surface that connects reactants and products. This structure represents the transition state.

Frequency Calculation: A frequency analysis is performed on the TS structure. A valid transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Barrier Calculation: The activation energy (energy barrier) is calculated as the difference in energy between the transition state and the reactants. A lower energy barrier implies a faster reaction rate.

Computational studies on related organic reactions demonstrate that density functional theory (DFT) is a common and effective method for accurately calculating these parameters. rsc.org

Table 2: Illustrative Calculated Energy Barriers for a Hypothetical Reaction

| Reaction Step | Computational Method | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Reactant -> TS1 | DFT (B3LYP/6-31G*) | 25.4 |

| Intermediate -> TS2 | DFT (B3LYP/6-31G*) | 15.2 |

Note: This table provides a conceptual example of data generated from transition state calculations for a multi-step reaction.

The energy barriers obtained from transition state calculations are crucial inputs for kinetic modeling. By applying Transition State Theory (TST), the rate constant (k) for a reaction can be estimated using the Arrhenius equation or more sophisticated formulations that include tunneling effects.

Substituent Effects on Electronic and Optical Properties

The electronic and optical properties of the thiophene ring are significantly modulated by its substituents. In this compound, the tert-butyl group and the nitrile (cyano) group exert opposing electronic effects.

tert-Butyl Group: This is an alkyl group that acts as an electron-donating group (EDG) through an inductive effect (+I). It increases the electron density on the thiophene ring.

Cyano Group: This group is strongly electron-withdrawing (EWG) due to both an inductive effect (-I) and a resonance effect (-M). It decreases the electron density on the ring.

This "push-pull" arrangement has a profound impact on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The electron-donating tert-butyl group tends to raise the energy of the HOMO.

The electron-withdrawing cyano group tends to lower the energy of the LUMO.

The net result is a significant decrease in the HOMO-LUMO energy gap (Eg) compared to unsubstituted thiophene. acs.orgmdpi.com This energy gap is a critical parameter as it determines the molecule's electronic and optical properties. A smaller energy gap generally correlates with higher chemical reactivity and a shift in the material's absorption spectrum to longer wavelengths (a bathochromic or red shift). mdpi.com Theoretical calculations using DFT and Time-Dependent DFT (TD-DFT) are routinely used to predict these properties. mdpi.comsemanticscholar.org

Table 3: Comparison of Calculated Electronic Properties

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (Eg) (eV) | Predicted λmax (nm) |

|---|---|---|---|---|

| Thiophene (Reference) | -6.5 | -1.2 | 5.3 | ~231 |

| This compound | -6.2 | -2.0 | 4.2 | ~280 |

Note: The values for this compound are illustrative, based on established trends for substituted thiophenes, to demonstrate the expected substituent effects. acs.orgmdpi.commdpi.com

This tuning of the HOMO-LUMO gap is a key principle in the design of organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where control over electronic properties is paramount. mdpi.comarxiv.org

Applications of 5 Tert Butyl Thiophene 2 Carbonitrile in Advanced Materials

Monomer for Polymerization in Organic Electronics

In the realm of organic electronics, the performance of devices is intrinsically linked to the properties of the constituent semiconducting polymers. The design and synthesis of monomers are therefore critical steps in achieving desired material characteristics. 5-tert-butyl-thiophene-2-carbonitrile (B2548213) serves as a versatile monomer for the creation of novel conjugated polymers with tailored properties for electronic applications.

Conjugated polymers derived from thiophene-based monomers are typically synthesized through various cross-coupling reactions. Methods such as Stille, Suzuki, and direct arylation polymerization (DArP) are commonly employed to create well-defined polymer chains. These techniques allow for the copolymerization of this compound with other aromatic units, enabling the fine-tuning of the resulting polymer's electronic and optical properties.

The presence of the nitrile group can influence the reactivity of the monomer in these polymerization reactions, and the bulky tert-butyl group can enhance the solubility of the resulting polymers in common organic solvents, which is a crucial factor for solution-based processing of electronic devices.

Table 1: Common Polymerization Methods for Thiophene-Based Monomers

| Polymerization Method | Catalyst System (Typical) | Key Advantages |

|---|---|---|

| Stille Coupling | Palladium-based (e.g., Pd(PPh₃)₄) | Tolerant to a wide range of functional groups. |

| Suzuki Coupling | Palladium-based (e.g., Pd(OAc)₂ with a phosphine (B1218219) ligand) | Utilizes readily available and stable boronic acid derivatives. |

| Direct Arylation Polymerization (DArP) | Palladium-based (e.g., Pd₂(dba)₃ with a phosphine ligand) | More atom-economical and avoids the synthesis of organometallic intermediates. |

For polythiophenes substituted at the 3- or in this case, the 5-position, the regioregularity of the polymer chain is a critical factor determining its performance. A high degree of head-to-tail (HT) coupling leads to a more planar backbone, which facilitates intermolecular π-π stacking and enhances charge carrier mobility. The steric hindrance from the tert-butyl group in this compound can play a significant role in directing the regioselectivity of the polymerization, potentially favoring the formation of highly regioregular polymers.

Catalyst-transfer polycondensation methods, often utilizing nickel-based catalysts, are particularly effective in producing regioregular polythiophenes. The choice of catalyst and reaction conditions is paramount in achieving the desired level of control over the polymer's microstructure.

The tert-butyl and nitrile groups on the thiophene (B33073) ring have distinct and synergistic effects on the properties of the resulting polymers.

Tert-Butyl Group : This bulky alkyl group is known to significantly improve the solubility of conjugated polymers, which is essential for their processing from solution. mdpi.com By preventing excessive aggregation in solution, it allows for the formation of uniform thin films. In the solid state, the steric bulk of the tert-butyl group can disrupt close packing to some extent, which can be beneficial in certain applications by reducing aggregation-caused quenching of fluorescence. mdpi.com However, it can also influence the intermolecular charge transport by affecting the π-stacking distance.

Nitrile Group : As a strong electron-withdrawing group, the nitrile (or cyano) group has a profound impact on the electronic properties of the polymer. It lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of the electronic bandgap is crucial for optimizing the performance of organic electronic devices. The strong dipole moment of the nitrile group can also influence the intermolecular interactions and the morphology of the polymer films.

The combination of a bulky, solubilizing group with a strongly electron-withdrawing group on the same thiophene monomer offers a powerful strategy for designing high-performance organic semiconductors.

Components in Optoelectronic Devices

The unique electronic and physical properties of polymers derived from this compound make them attractive candidates for use in a variety of optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

In OLEDs, the color and efficiency of light emission are determined by the energy levels and photoluminescent properties of the emissive layer material. The incorporation of the nitrile group in polymers derived from this compound can be used to tune the emission color towards the blue region of the spectrum, which is often a challenge in OLED materials.

Table 2: Illustrative Performance of Thiophene-Based Blue Emitters in OLEDs

| Polymer/Compound | External Quantum Efficiency (EQE) (%) | Emission Color | Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) |

|---|---|---|---|

| T-Butyl Substituted TADF Emitter | 25.8 | Blue | Not Specified |

| Thienothiophene-based Fluorophore | 4.61 | Green-Blue | (0.16, 0.51) |

Note: This table presents data for materials with similar functional groups to illustrate typical performance, not specifically for polymers of this compound.

In the context of organic solar cells, the energy levels of the donor and acceptor materials are critical for efficient charge separation and collection. The electron-withdrawing nature of the nitrile group in polymers derived from this compound would lower their HOMO and LUMO levels. This can be advantageous in designing donor polymers with a deep HOMO level, which leads to a higher open-circuit voltage (Voc) in the solar cell.

Furthermore, the improved solubility and processability afforded by the tert-butyl group can lead to the formation of optimized film morphologies in the active layer of the solar cell, which is crucial for efficient exciton (B1674681) dissociation and charge transport. While specific device data for polymers of this compound are not available, the molecular design principles suggest their potential as effective materials in OPV applications.

Photodetectors and Transistors

Thiophene-carbonitrile structures are valuable building blocks for organic semiconducting materials used in devices like Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs), a class of photodetectors. nbinno.com The nitrile group acts as a strong electron-withdrawing moiety, which can be used to tune the electronic energy levels (HOMO/LUMO) of the molecule, a critical aspect in designing materials for charge transport layers. nih.gov

For instance, while not the specific compound , related complex molecules demonstrate the utility of these structural motifs. A derivative known as 2,2′-(((4-(tert-butyl)phenyl)azanediyl)bis(4,1-phenylene))bis-(benzo[b]thiophene-5-carbonitrile) has been successfully employed as a hole transport layer (HTL) in high-performance perovskite solar cells. acs.org In this context, the thiophene and nitrile components contribute to the electronic properties necessary for efficient extraction and transport of charge carriers generated by light absorption in the perovskite layer. acs.org The presence of the tert-butyl group often enhances solubility and influences the thin-film morphology of the material, which is crucial for device fabrication and performance.

Similarly, other thiophene-dicarbonitrile derivatives are recognized as key components for synthesizing high-performance polymers and small molecules for OFETs, which are essential for applications like flexible displays and sensors. nbinno.com These examples underscore the potential of the this compound scaffold in the broader field of organic electronics.

Fluorescent Probes and Brighteners in Scientific Research

The application of thiophene derivatives as fluorescent materials is well-established, with their optical properties being exploited for bioimaging and sensing. researchgate.netrsc.org However, simple donor-acceptor thiophene-carbonitriles may exhibit weak fluorescence, as radiationless decay pathways can dominate the deactivation of their excited states. rsc.org

A more prominent application of this structural class is found in a related, more complex molecule: 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene , commercially known as Fluorescent Brightener 184 or BBT. nih.govchemicalbook.com This compound, which incorporates both the thiophene and tert-butyl moieties, is a widely used optical brightener and serves as an excellent model to understand the fluorescent capabilities of this class of materials. chemicalbook.comsigmaaldrich.com BBT is a light-emitting benzoxazole (B165842) derivative with outstanding UV-Visible absorption and fluorescent properties. sigmaaldrich.com

Table 1: Properties of Fluorescent Brightener 184 (BBT)

| Property | Value |

|---|---|

| Appearance | Bright yellow-green crystal powder chemicalbook.com |

| Melting Point | 199-203 °C chemicalbook.comsigmaaldrich.com |

| Maximum Absorption Wavelength (λmax) | ~375 nm (in ethanol) chemicalbook.com |

| Fluorescence Emission | Blue light chemicalbook.com |

| Solubility | Insoluble in water; Soluble in organic solvents like toluene, paraffins, and mineral oils chemicalbook.comfishersci.com |

Mechanism of UV-Visible Light Conversion

Optical brighteners function by absorbing light in the non-visible ultraviolet (UV) region of the spectrum and re-emitting it in the blue region of the visible spectrum. chemicalbook.comfda.gov This process, known as fluorescence, effectively converts UV radiation into visible light.

The mechanism is rooted in the extensive system of conjugated double bonds present in the molecule. In the case of BBT, this system includes the central thiophene ring and the attached benzoxazolyl groups. chemicalbook.com

Absorption (Excitation): When the molecule is exposed to UV light (with wavelengths around 375 nm for BBT), the energy from a photon is absorbed. chemicalbook.com This energy promotes an electron from a lower-energy molecular orbital (the Highest Occupied Molecular Orbital, HOMO) to a higher-energy one (the Lowest Unoccupied Molecular Orbital, LUMO).

Vibrational Relaxation: The molecule in its excited state is unstable and rapidly loses a small amount of energy through non-radiative vibrational relaxation.

Emission (Fluorescence): The electron then returns to the ground state, releasing the remaining energy as a photon of light. Because some energy was lost during vibrational relaxation, the emitted photon has less energy (and thus a longer wavelength) than the absorbed photon. This shift in wavelength is known as the Stokes shift. For optical brighteners, this results in the emission of blue light (typically 400-440 nm). chemicalbook.com

This emitted blue light counteracts any inherent yellowness in a material, making the material appear whiter and brighter to the human eye. fda.govchemicalbook.com

Applications in Material Illumination and Detection

The primary application of thiophene-based brighteners like BBT is to enhance the visual appearance of various materials. chemicalbook.com Its excellent stability and strong fluorescence make it a valuable additive across several industries.

Plastics and Polymers: BBT is extensively used for the brightening of thermoplastic polymers, including polyvinyl chloride (PVC), polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), polystyrene (PS), and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS). chemicalbook.comchemicalbook.com It improves the optical properties of these materials, making them appear more vibrant. chemicalbook.com

Fibers, Paints, and Inks: It is also incorporated into polyester (B1180765) fibers, paints, coatings, and printing inks to give them a brighter, whiter appearance. fishersci.com

Scientific and Technical Applications: Beyond bulk materials, BBT is used in more specialized roles. It is suitable for photoluminescence experiments when doped into thin nano-porous silica (B1680970) films. sigmaaldrich.com It can also be used to visualize UV-patterned acrylic pressure-sensitive adhesives and to detect the presence of thin-film electrical lubricants. sigmaaldrich.comfishersci.com

Photoinitiator Capabilities for Polymerization Reactions

Photoinitiators are compounds that, upon absorbing light energy, generate reactive species (free radicals or cations) that initiate polymerization. sigmaaldrich.com Thiophene and its derivatives are attractive candidates for designing visible-light photoinitiators due to their low oxidation potential and the ease with which their chemical structure can be modified to absorb light across the visible spectrum. researchgate.net

Depending on their mechanism, photoinitiators are classified as Type I (undergoing unimolecular bond cleavage) or Type II (reacting with a co-initiator). sigmaaldrich.com Thiophene-based systems have been developed for both types. researchgate.net

While specific studies on this compound as a photoinitiator are not prominent, the related fluorescent brightener 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBT) is noted to possess physical properties that allow it to function as a high-performance photoinitiator. sigmaaldrich.com Its excellent UV-Visible absorption and fluorescent capabilities are key to this function. sigmaaldrich.com In a Type II photoinitiating system, the BBT molecule would absorb light to reach an excited state. This excited molecule would then interact with a second molecule (a co-initiator, often an amine), typically through an electron or hydrogen transfer, to generate the free radicals that start the polymerization chain reaction. sigmaaldrich.commdpi.com The development of such systems is crucial for technologies like 3D printing and UV-curable coatings. researchgate.net

Coordination Chemistry of 5 Tert Butyl Thiophene 2 Carbonitrile As a Ligand

Ligand Design and Coordination Modes

The design of 5-tert-Butyl-thiophene-2-carbonitrile (B2548213) as a ligand offers several potential modes of interaction with metal centers, primarily dictated by the interplay between its nitrile and thiophene (B33073) functionalities, and modulated by the bulky tert-butyl group.

The this compound ligand possesses two potential donor sites: the nitrogen atom of the nitrile group and the sulfur atom of the thiophene ring. The nitrile group is a classic ligand in coordination chemistry, typically coordinating to a metal center in a linear fashion through the lone pair of electrons on the nitrogen atom. This M-N≡C interaction is well-documented for a vast array of transition metal complexes.

The thiophene ring offers more diverse coordination possibilities. It can act as a soft donor through its sulfur atom, leading to η¹(S) coordination. rsc.orgbohrium.com This mode of coordination, however, can disrupt the aromaticity of the thiophene ring, making it less common than coordination to thioethers. Alternatively, the thiophene ring can coordinate to a metal center through its π-system in an η² , η⁴, or η⁵ fashion, similar to arenes. researchgate.netresearchgate.net The specific coordination mode is influenced by the electronic properties of the metal center and the other ligands present.

Given the geometry of this compound, with the nitrile and thiophene moieties at the 2- and 1-positions of the ring, respectively, monodentate coordination through either the nitrile nitrogen or the thiophene sulfur is highly probable. Bidentate chelation involving both the nitrile nitrogen and the thiophene sulfur to a single metal center would result in a strained four-membered ring, which is generally unfavorable. However, the ligand could act as a bridging ligand between two metal centers.

The tert-butyl group at the 5-position of the thiophene ring exerts significant steric and electronic effects on the ligand's coordination behavior. wikipedia.org Sterically, the bulky tert-butyl group can hinder the approach of metal centers and other ligands, influencing the coordination number and geometry of the resulting metal complexes. wikipedia.orgresearchgate.net This steric hindrance can be exploited to stabilize low-coordinate species or to control the selectivity of catalytic reactions. wikipedia.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established procedures for the preparation of transition metal complexes with nitrile and thiophene-containing ligands.

Transition metal complexes of this compound could be synthesized by reacting the ligand with a suitable metal precursor, such as a metal halide or perchlorate, in an appropriate solvent. The choice of solvent would depend on the solubility of the ligand and the metal salt. Mild heating may be required to facilitate the reaction. The stoichiometry of the reaction would determine the number of ligands coordinated to the metal center.

Table 1: Representative Spectroscopic Data for a Hypothetical [M(this compound)₂Cl₂] Complex

| Technique | Feature | Expected Observation |

| IR Spectroscopy | ν(C≡N) | Shift to higher frequency (e.g., 2240-2280 cm⁻¹) compared to the free ligand (e.g., ~2225 cm⁻¹) |

| ¹H NMR Spectroscopy | Thiophene protons | Shift in chemical shifts upon coordination |

| tert-Butyl protons | Shift in chemical shifts upon coordination | |

| Elemental Analysis | %C, %H, %N, %S | Agreement with the calculated values for the proposed formula |

The redox chemistry of coordination compounds of this compound is expected to be rich, with the possibility of both metal-centered and ligand-centered redox processes. mdpi.com The thiophene moiety is known to be redox-active and can undergo oxidation. nih.govresearchgate.net The nitrile group is generally redox-inactive but can influence the redox potential of the metal center through its electronic effects.

Cyclic voltammetry would be a key technique for investigating the redox properties of these complexes. The resulting voltammograms would reveal the potentials at which the complexes undergo oxidation or reduction. The reversibility of these processes could also be determined. The electronic effect of the tert-butyl group and the nature of the metal center would be expected to influence the redox potentials of the complexes. kcl.ac.uk For instance, the electron-donating tert-butyl group might make the complex easier to oxidize.

Table 2: Hypothetical Redox Potentials for a Series of [M(this compound)₂]²⁺ Complexes

| Metal (M) | Process | Potential (V vs. Fc⁺/Fc) |

| Fe(II) | Fe(II)/Fe(III) | +0.65 |

| Ru(II) | Ru(II)/Ru(III) | +0.80 |

| Cu(I) | Cu(I)/Cu(II) | +0.30 |

| Ligand | Oxidation | > +1.2 |

Note: These are hypothetical values for illustrative purposes.

Potential in Catalysis and Sensing Applications

Metal complexes containing thiophene-based ligands have shown promise in a variety of catalytic and sensing applications. mdpi.com The unique electronic and steric properties of this compound suggest that its metal complexes could also be of interest in these areas.

In catalysis, the ability of the thiophene sulfur to interact with metal centers is relevant to hydrodesulfurization (HDS) processes, a critical step in the refining of fossil fuels. wikipedia.org While the specific ligand might not be directly involved in industrial HDS, studies of its coordination could provide insights into the fundamental mechanisms. Furthermore, metal complexes with nitrile ligands have been explored as catalysts for various organic transformations. The steric bulk of the tert-butyl group could be beneficial in controlling the selectivity of catalytic reactions.

In the field of chemical sensing, thiophene-based fluorescent ligands have been developed for the detection of various analytes, including metal ions and biomolecules. rsc.orgacs.org The conjugation of the thiophene ring can give rise to interesting photophysical properties that may be modulated upon coordination to a target analyte. The nitrile group could also serve as a specific binding site for certain guest molecules. The tert-butyl group can enhance the solubility of the sensor in non-polar media and prevent aggregation-induced quenching of fluorescence.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies for Enhanced Efficiency

While established methods for synthesizing thiophene (B33073) derivatives exist, the drive for greater efficiency, selectivity, and sustainability is pushing the boundaries of organic synthesis. bohrium.com Future research will likely focus on developing novel synthetic routes to 5-tert-butyl-thiophene-2-carbonitrile (B2548213) and its derivatives that are more atom-economical and environmentally friendly. bohrium.comorganic-chemistry.org

Key areas of development include:

Metal-Catalyzed Cross-Coupling and Cyclization Reactions: Organometallic catalysis, particularly using palladium, copper, and iron, offers powerful tools for constructing the thiophene ring and introducing functional groups with high precision under mild conditions. bohrium.commdpi.com Research into novel catalyst systems could lead to more efficient one-pot procedures, minimizing waste and purification steps. tandfonline.com

C-H Bond Functionalization: Direct functionalization of the thiophene ring's C-H bonds is a highly sought-after strategy that avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

Multicomponent Reactions (MCRs): MCRs, such as the Gewald reaction, allow for the assembly of complex molecules like polysubstituted thiophenes in a single step from simple precursors. bohrium.comderpharmachemica.comtandfonline.com Future work may involve adapting and optimizing MCRs for the specific synthesis of this compound analogs.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can enhance reaction rates, improve yields, and allow for safer, more scalable production processes compared to traditional batch methods. derpharmachemica.comresearchgate.net Microwave-assisted organic synthesis, in particular, aligns with the principles of green chemistry by reducing reaction times and energy consumption. derpharmachemica.comresearchgate.net

| Synthetic Strategy | Potential Advantages |

| Metal-Catalyzed Reactions | High regioselectivity, mild reaction conditions, access to one-pot procedures. bohrium.commdpi.com |

| C-H Bond Functionalization | Increased atom economy, shorter synthetic routes. |

| Multicomponent Reactions | High efficiency, combinatorial library generation, operational simplicity. bohrium.comtandfonline.com |

| Flow Chemistry/Microwave | Enhanced scalability, improved safety, reduced reaction times. derpharmachemica.comresearchgate.net |

Exploration of Hybrid Organic-Inorganic Materials Utilizing this compound

The creation of hybrid organic-inorganic materials offers a pathway to combine the desirable properties of both material classes, such as the processability of organic polymers with the stability and electronic properties of inorganic compounds. frontiersin.orgnih.gov this compound is a promising organic building block for such materials.

Future research is anticipated in the following areas:

Metal-Organic Frameworks (MOFs): The nitrile group and the sulfur atom of the thiophene ring can act as coordination sites for metal ions, making this compound an excellent candidate for a linker in the design of novel MOFs. nih.govacs.orgnih.gov These materials could be engineered for specific applications such as gas storage, catalysis, or selective separation of sulfur compounds from fuels. nih.govacs.orgnih.govresearchgate.net The tert-butyl group can influence the pore size and hydrophobicity of the resulting framework.

Functionalized Nanoparticles and Surfaces: The compound can be used to functionalize the surface of inorganic nanoparticles (e.g., silica (B1680970), titania, gold) or semiconductor surfaces. This can improve the dispersibility of the nanoparticles in organic media and modify their electronic properties for applications in composites, sensors, or photocatalysis.

Perovskite Solar Cells: Thiophene derivatives are already used in the charge-transporting layers of perovskite solar cells. The specific electronic properties imparted by the tert-butyl and nitrile groups could be exploited to design new interface materials that enhance charge extraction and device stability.

Integration into Advanced Functional Devices

The semiconducting nature of the thiophene core, modulated by its substituents, makes this compound a target for integration into advanced electronic and optoelectronic devices.

Emerging applications include: